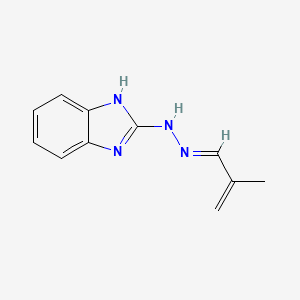
2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone (9CI) is a chemical compound with the molecular formula C11H12N4. This compound is characterized by the presence of a benzimidazole ring attached to a hydrazone group, which is further connected to a propenal moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone (9CI) typically involves the reaction of 2-methylpropenal with 1H-benzimidazol-2-ylhydrazine. The reaction is usually carried out under controlled conditions, such as in the presence of a suitable solvent and at a specific temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone (9CI) may involve large-scale batch or continuous flow processes. These methods are optimized to maximize efficiency, reduce costs, and ensure consistent quality of the final product. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone (9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone (9CI) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone (9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone (9CI) can be compared with other similar compounds, such as:
2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone derivatives: These compounds have similar structures but different substituents, leading to variations in their properties and applications.
Benzimidazole-based hydrazones: These compounds share the benzimidazole and hydrazone moieties but differ in the attached groups, resulting in different chemical and biological activities.
The uniqueness of 2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone (9CI) lies in its specific structure, which imparts distinct properties and makes it suitable for a wide range of applications.
Properties
Molecular Formula |
C11H12N4 |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-[(E)-2-methylprop-2-enylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C11H12N4/c1-8(2)7-12-15-11-13-9-5-3-4-6-10(9)14-11/h3-7H,1H2,2H3,(H2,13,14,15)/b12-7+ |
InChI Key |
IYKOZEZPSPONQP-KPKJPENVSA-N |
Isomeric SMILES |
CC(=C)/C=N/NC1=NC2=CC=CC=C2N1 |
Canonical SMILES |
CC(=C)C=NNC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[3-fluoro-2-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13819625.png)

![5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one](/img/structure/B13819633.png)





![Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-](/img/structure/B13819686.png)

![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)

![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-](/img/structure/B13819708.png)
![25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene](/img/structure/B13819714.png)
